![molecular formula C17H17N3O2 B2416283 N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide CAS No. 1465324-72-4](/img/structure/B2416283.png)
N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide, also known as CX5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. It has been found to have potential therapeutic effects in the treatment of cancer, particularly in the treatment of solid tumors.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Research has been conducted on the synthesis of quinoline derivatives with potential anticancer activity. For instance, new derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid were synthesized and tested for their anticancer effect against the breast cancer MCF-7 cell line. Some compounds demonstrated significant anticancer activity compared to the reference compound, indicating the potential of quinoline derivatives in cancer therapy (Gaber et al., 2021).
Catalytic Potential in Organic Synthesis
Quinoline derivatives also find applications in catalysis. For example, Rh nanoparticles stabilized by N-heterocyclic carbenes were synthesized and demonstrated high catalytic activity in the reduction of various aromatic substrates. This showcases the role of quinoline-related compounds in facilitating organic synthesis processes, potentially leading to more efficient and selective chemical transformations (Martinez-Espinar et al., 2017).
Antimicrobial and Antifungal Agents
Quinoline derivatives have been explored for their antimicrobial and antifungal properties. Novel quinoline carboxamides synthesized through N-alkylation reactions showed promising antibacterial and antifungal activity against various pathogens. This suggests that quinoline derivatives could serve as potential leads for developing new antimicrobial and antifungal agents, addressing the growing concern of drug-resistant infections (Moussaoui et al., 2021).
Environmental Applications
Quinoline derivatives have also been used in environmental applications, such as detecting and identifying mutagens and carcinogens. A highly fluorescent derivative of guanosine was synthesized to form adducts with mutagens, which can then be analyzed with high sensitivity. This method could be useful for screening environmental samples for mutagenic and carcinogenic compounds, contributing to environmental safety and public health (Kasai et al., 1984).
Wirkmechanismus
Target of Action
The primary target of N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide is protein kinases (PKs) . PKs are crucial regulators of cell survival and proliferation, making them promising targets for cancer treatments .
Mode of Action
The compound interacts with its targets, the PKs, in a way that inhibits their activity. For instance, it has been found to inhibit Pim-1 kinase . The inhibition of these kinases can lead to a decrease in cell survival and proliferation, particularly in cancer cells .
Biochemical Pathways
The compound’s action affects the apoptotic pathway . It induces apoptosis, or programmed cell death, by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating pro-apoptotic proteins such as BAX and Caspase-3 . This leads to a decrease in cell survival and proliferation, particularly in cancer cells .
Pharmacokinetics
This indicates that the compound could have good bioavailability and a favorable distribution profile for therapeutic use .
Result of Action
The result of the compound’s action is a decrease in cell survival and proliferation, particularly in cancer cells . This is achieved through the induction of apoptosis and the inhibition of protein kinases . In studies, certain derivatives of the compound showed good anti-proliferative activities against various cell lines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific information for this compound is not available, factors such as pH, temperature, and the presence of other compounds can often impact the action of similar compounds
Eigenschaften
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-2-methylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-5-6-12-3-2-4-14(16(12)19-11)17(21)20-15(9-18)13-7-8-22-10-13/h2-6,13,15H,7-8,10H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRKUWJPDCPSIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)NC(C#N)C3CCOC3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


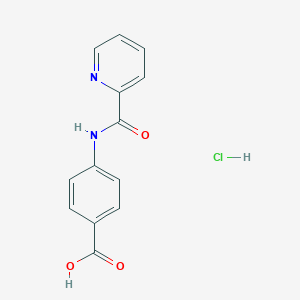

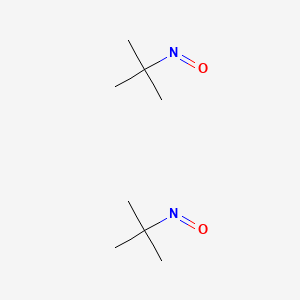
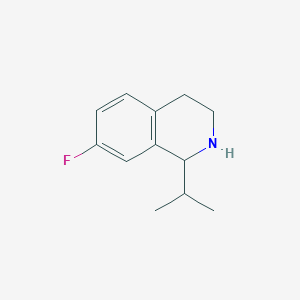
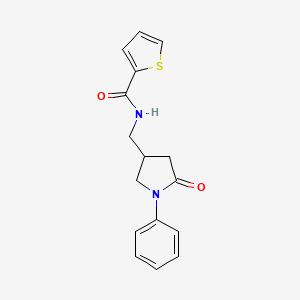
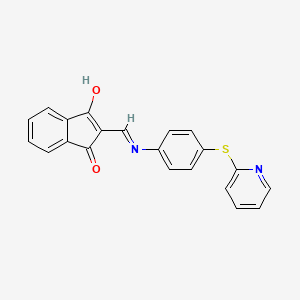

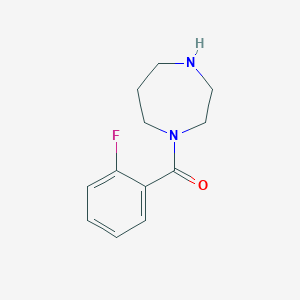
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2416213.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2416217.png)
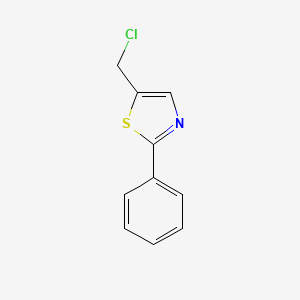
![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)